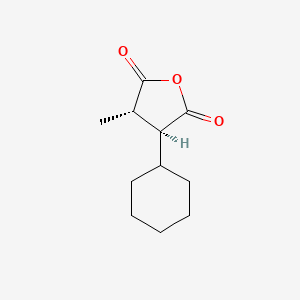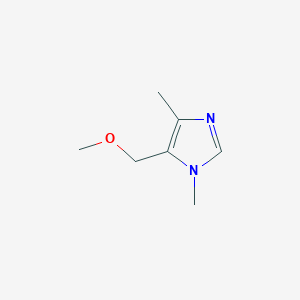
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with methoxymethyl and dimethyl groups. Imidazoles are a class of compounds known for their wide range of biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole typically involves the alkylation of 1,4-dimethylimidazole with methoxymethyl chloride. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction conditions often include anhydrous solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and are conducted under inert atmosphere to prevent moisture interference.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the synthesis process.
化学反応の分析
Types of Reactions
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxymethyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the nature of the substituent.
科学的研究の応用
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a potential pharmacophore in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in metalloenzyme inhibition. Additionally, the compound can interact with biological macromolecules such as proteins and nucleic acids, influencing their function and activity. The methoxymethyl group can undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological effects.
類似化合物との比較
Similar Compounds
1,4-Dimethylimidazole: Lacks the methoxymethyl group, making it less versatile in certain chemical reactions.
5-(Hydroxymethyl)-1,4-dimethyl-1H-imidazole: Similar structure but with a hydroxymethyl group instead of methoxymethyl, leading to different reactivity and applications.
2-Formyl-5-(methoxymethyl)-1H-pyrrole-1-yl acetic acid: A pyrrole derivative with similar functional groups but different ring structure.
Uniqueness
5-(Methoxymethyl)-1,4-dimethyl-1H-imidazole is unique due to the presence of both methoxymethyl and dimethyl groups on the imidazole ring, which imparts distinct chemical and biological properties
特性
CAS番号 |
64689-21-0 |
|---|---|
分子式 |
C7H12N2O |
分子量 |
140.18 g/mol |
IUPAC名 |
5-(methoxymethyl)-1,4-dimethylimidazole |
InChI |
InChI=1S/C7H12N2O/c1-6-7(4-10-3)9(2)5-8-6/h5H,4H2,1-3H3 |
InChIキー |
SLSQDVJMUXIBKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N(C=N1)C)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![S-[2-(2,2-Dimethylpropyl)-4,4-dimethyl-3-sulfanylidenepent-1-en-1-yl] dihydrogen phosphorothioate](/img/structure/B14485578.png)




![[2-(Butylamino)-2-oxoethyl]phosphonic acid](/img/structure/B14485598.png)
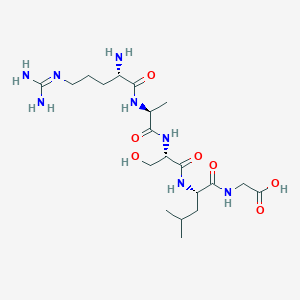
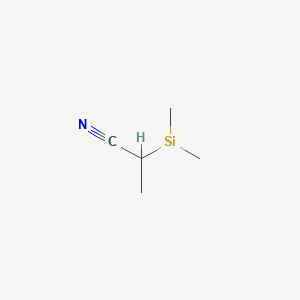
![6-(But-3-yn-1-yl)-6-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B14485619.png)
![5-[2-(Diethylamino)ethyl]-2-(ethylsulfanyl)thiophene-3-carbaldehyde](/img/structure/B14485620.png)
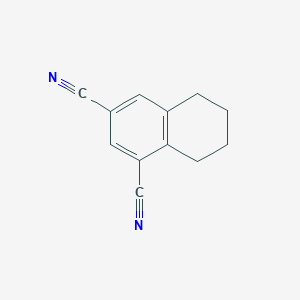
![N,N-Diethyl-2-{[(methylamino)methyl]sulfanyl}ethan-1-amine](/img/structure/B14485651.png)
